
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TMEFC and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
TMEFC has been studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation. Studies have shown that TMEFC has anti-cancer properties and can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TMEFC has also been shown to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TMEFC has anti-inflammatory properties and can reduce inflammation in various tissues.
作用機序
The mechanism of action of TMEFC is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). TMEFC can inhibit the activity of these proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TMEFC has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. TMEFC can induce cell cycle arrest and apoptosis in cancer cells, prevent the death of neurons in neurodegenerative diseases, and reduce inflammation in various tissues. Additionally, TMEFC has been shown to modulate various signaling pathways, including the MAPK and PI3K-Akt pathways.
実験室実験の利点と制限
One of the advantages of using TMEFC in lab experiments is its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation. Additionally, TMEFC is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using TMEFC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research involving TMEFC. One direction is to further elucidate the mechanism of action of TMEFC and its interactions with various proteins and enzymes in the body. Another direction is to explore the potential applications of TMEFC in other fields of research, such as cardiovascular diseases and metabolic disorders. Additionally, research can be conducted to optimize the synthesis method of TMEFC and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, TMEFC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This paper has discussed the synthesis method of TMEFC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. TMEFC has shown promising results in various studies and has the potential to be a valuable tool in the development of new therapies for various diseases.
合成法
TMEFC can be synthesized using a multi-step process that involves the reaction of 2,4,5-trimethyl furan with 4-bromomethyl pyridine, followed by a series of reactions involving various reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
特性
IUPAC Name |
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-11(3)19-12(4)14(9)15(18)17-10(2)13-5-7-16-8-6-13/h5-8,10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLCUJEEVQUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C2=CC=NC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
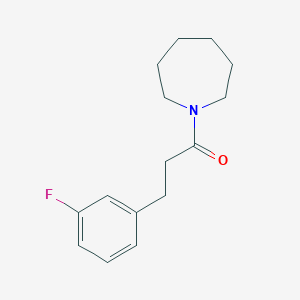
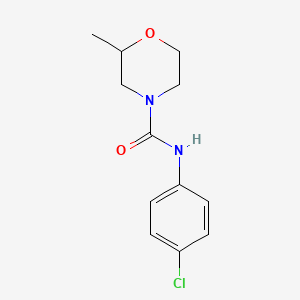
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
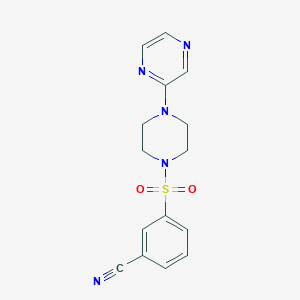
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

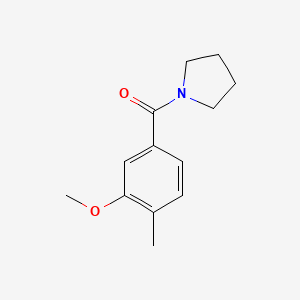

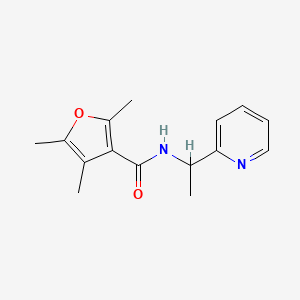
![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)